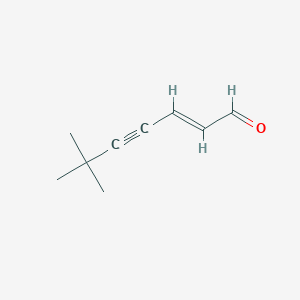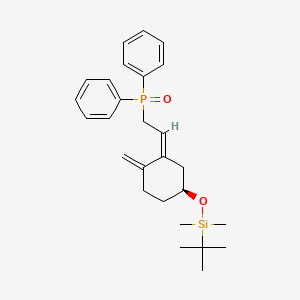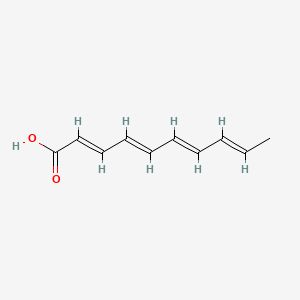
Desmethyl Ethyldihydrocephalomannine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1. 1-(3-Chloro-4-methylphenyl)thiourea
Synthesis Analysis
1-(3-Chloro-4-methylphenyl)thiourea derivatives have been synthesized through various methods involving the reaction of corresponding amines with isothiocyanates. The synthesis process typically involves refluxing mixtures of equimolar amounts of specific isothiocyanates with toluene derivatives, characterized by spectroscopic techniques (Abosadiya et al., 2015).
Molecular Structure Analysis
The molecular structure is characterized using XRD (X-ray diffraction), NMR (nuclear magnetic resonance), and FT-IR (Fourier-transform infrared spectroscopy), revealing detailed geometry, bonding patterns, and intra- and intermolecular interactions (Saeed & Parvez, 2005).
Chemical Reactions and Properties
These compounds exhibit various chemical behaviors, including potential reactivity sites for nucleophilic attack, as indicated by HOMO-LUMO analysis and Fukui functions. Their chemical stability and reactivity, including possible autoxidation and hydrolysis, have been assessed through bond dissociation energies and radial distribution functions (Bielenica et al., 2020).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structures, are determined using techniques like single crystal X-ray diffraction, providing insights into the compound's stability and structural characteristics under various conditions (Saeed & Parvez, 2005).
Chemical Properties Analysis
Investigations into the electronic structure, including HOMO-LUMO gap and NBO analysis, reveal insights into the electronic properties and reactivity of these compounds. The studies highlight the charge transfer within the molecule and the potential for developing new materials or drugs based on these properties (Sheena Mary et al., 2016).
2. Desmethyl Ethyldihydrocephalomannine
The specific compound “Desmethyl Ethyldihydrocephalomannine” is not directly identified in the available literature from my search. This suggests that detailed scientific research covering synthesis, molecular structure, chemical reactions, and properties directly related to this compound might be sparse or indexed under different terminologies or chemical names.
properties
CAS RN |
514801-83-3 |
|---|---|
Product Name |
Desmethyl Ethyldihydrocephalomannine |
Molecular Formula |
C₄₅H₅₃NO₁₄ |
Molecular Weight |
831.9 |
synonyms |
(αR,βS)-α-Hydroxy-β-[[(2E)-1-oxo-2-penten-1-yl]amino]-(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]ben |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)



![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)
